- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

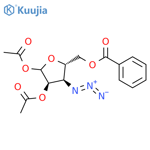

Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

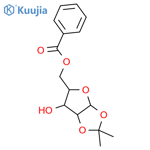

917239-19-1 structure

상품 이름:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

CAS 번호:917239-19-1

MF:C18H17N5O7

메가와트:415.356883764267

CID:3032012

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 화학적 및 물리적 성질

이름 및 식별자

-

- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯

- A855659

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-

- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

-

- 인치: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1

- InChIKey: GFWRIVCUHRADRJ-DTZQCDIJSA-N

- 미소: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C

계산된 속성

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 9

- 중원자 수량: 30

- 회전 가능한 화학 키 수량: 8

- 복잡도: 788

- 토폴로지 분자 극성 표면적: 126

- 소수점 매개변수 계산 참조값(XlogP): 1.5

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

참조

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 3

반응 조건

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

참조

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 4

반응 조건

1.1 Reagents: Formic acid Solvents: Water ; 50 °C

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

참조

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 5

반응 조건

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

참조

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials

- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate

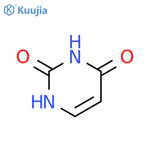

- Uracil

- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose

- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

- D(+)-Xylose

- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

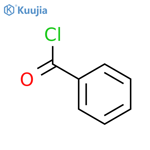

- Benzoyl chloride

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 관련 문헌

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) 관련 제품

- 1525715-29-0(1-(2-fluorophenyl)-3,3-dimethylcyclopentan-1-ol)

- 4364-06-1(Benzene,(3,3-dimethoxy-1-propen-1-yl)-)

- 1521694-05-2(2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid)

- 2137493-55-9(tert-butyl 3-ethoxy-3-(hydroxymethyl)piperidine-1-carboxylate)

- 1207016-25-8(3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one)

- 2098002-76-5((6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine)

- 30752-27-3(1-Bromo-4-(2-phenylethoxy)benzene)

- 879920-74-8(N-4-(ethylsulfamoyl)phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide)

- 2680695-10-5(2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}pyrimidine-5-carboxylic acid)

- 1706436-27-2(4-(3,5-Dichlorobenzoyl)quinoline)

추천 공급업체

atkchemica

골드 회원

중국 공급자

시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약